molecular formula C12H11NO2 B2429014 2-Amino-2-(naphthalen-2-yl)acetic acid CAS No. 33741-78-5

2-Amino-2-(naphthalen-2-yl)acetic acid

Cat. No.: B2429014
CAS No.: 33741-78-5
M. Wt: 201.225
InChI Key: XAJPMFUAJFQIIT-UHFFFAOYSA-N
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Description

2-Amino-2-(naphthalen-2-yl)acetic acid is an organic compound with the molecular formula C12H11NO2. It is characterized by the presence of an amino group and a naphthalene ring attached to an acetic acid moiety. This compound is known for its applications in organic synthesis and its potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(naphthalen-2-yl)acetic acid typically involves the reaction of ethyl acetoacetate with 2-naphthylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and under reflux conditions. The product is then purified through recrystallization[2][2].

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards[2][2].

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-(naphthalen-2-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-2-(naphthalen-2-yl)acetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Amino-2-(naphthalen-1-yl)acetic acid
  • 2-Amino-2-(naphthalen-3-yl)acetic acid
  • 2-Amino-2-(naphthalen-4-yl)acetic acid

Comparison: 2-Amino-2-(naphthalen-2-yl)acetic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

2-amino-2-naphthalen-2-ylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H,13H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJPMFUAJFQIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33741-78-5
Record name 2-amino-2-(naphthalen-2-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 5-(2-naphthyl) hydantoin (10g., 44.5 mmole) in 10% sodium hydroxide solution (50 ml.) was heated under reflux for 18 hours. The solution was cooled, filtered, diluted and treated with concentrated hydrochloric acid to bring the pH to 5.0. The resulting solid was filtered off washed with water and added to 5N-hydrochloric acid (2 L). Insoluble material was filtered off and the filtrate was taken to pH 5.0 with 40% sodium hydroxide solution. On standing, the amino-acid crystallised out as platelets (3.92 g.) m.p. 238°-240°, λλmax. (pH 6.0 phosphate) 225 ε 51,700), 276 (ε 3,520), 268 nm. (ε 3,420).
Quantity
44.5 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

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